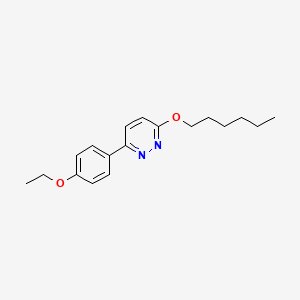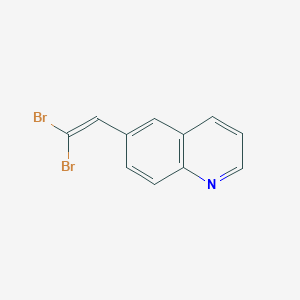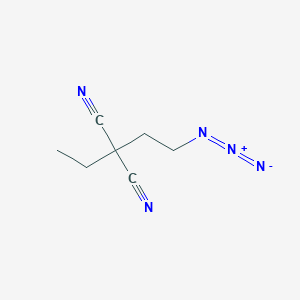
Propanedinitrile, (2-azidoethyl)ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, (2-azidoethyl)ethyl- is a chemical compound with the molecular formula C7H9N5 and a molecular weight of 163.17986 g/mol . It is known for its unique structure, which includes an azido group attached to an ethyl group, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
The synthesis of Propanedinitrile, (2-azidoethyl)ethyl- typically involves the reaction of ethyl cyanoacetate with sodium azide under specific conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the azido group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Propanedinitrile, (2-azidoethyl)ethyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Propanedinitrile, (2-azidoethyl)ethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving azido groups.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propanedinitrile, (2-azidoethyl)ethyl- involves the interaction of the azido group with various molecular targets. The azido group is known for its ability to undergo click chemistry reactions, which are widely used in bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Propanedinitrile, (2-azidoethyl)ethyl- can be compared with other similar compounds, such as:
Propanedinitrile: Lacks the azido group and has different reactivity and applications.
(2-Azidoethyl)ethyl compounds: These compounds share the azido group but differ in the rest of the molecular structure, leading to variations in their chemical properties and applications.
Properties
CAS No. |
649759-73-9 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-(2-azidoethyl)-2-ethylpropanedinitrile |
InChI |
InChI=1S/C7H9N5/c1-2-7(5-8,6-9)3-4-11-12-10/h2-4H2,1H3 |
InChI Key |
FKSLETCSJHVIES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN=[N+]=[N-])(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


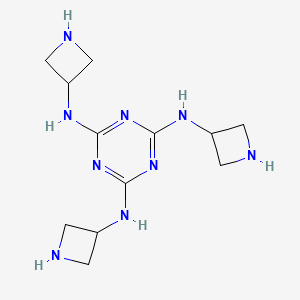

![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
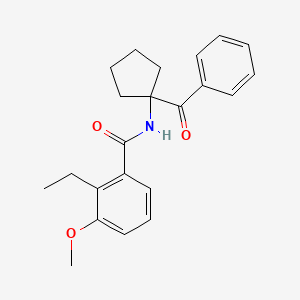

![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
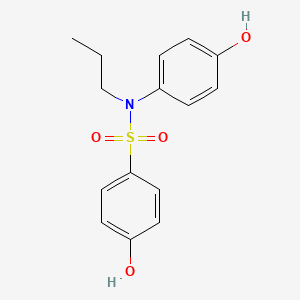
![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)
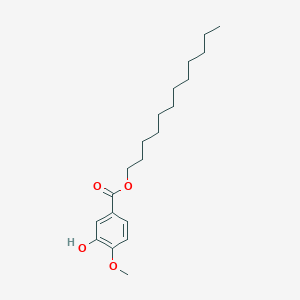
![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)
